Itanoxone

Hypolipidemic Hepatotoxicity Peroxisome proliferation

Itanoxone (F 1379; 2′-chloro-α-methylene-γ-oxo-[1,1′-biphenyl]-4-butanoic acid) is a small-molecule (MW 300.74, C₁₇H₁₃ClO₃) experimental agent belonging to the γ-aryl-γ-keto butyric acid class. It was originally developed by Pierre Fabre SA as a dual-action hypolipidemic and hypouricemic compound with moderate anti-inflammatory properties.

Molecular Formula C17H13ClO3
Molecular Weight 300.7 g/mol
CAS No. 58182-63-1
Cat. No. B1196142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItanoxone
CAS58182-63-1
Synonyms4-(4'-(2-chlorophenyl)phenyl)-4-oxo-2-methylenebutanoic acid
F 1379
itanoxone
Molecular FormulaC17H13ClO3
Molecular Weight300.7 g/mol
Structural Identifiers
SMILESC=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O
InChIInChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1,10H2,(H,20,21)
InChIKeyHJWLWNLAIBFKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Itanoxone (CAS 58182-63-1): A Multi-Target Hypolipidemic–Hypouricemic Aryl-Keto Butyric Acid for Differentiated Preclinical Procurement


Itanoxone (F 1379; 2′-chloro-α-methylene-γ-oxo-[1,1′-biphenyl]-4-butanoic acid) is a small-molecule (MW 300.74, C₁₇H₁₃ClO₃) experimental agent belonging to the γ-aryl-γ-keto butyric acid class [1]. It was originally developed by Pierre Fabre SA as a dual-action hypolipidemic and hypouricemic compound with moderate anti-inflammatory properties [2]. Unlike conventional fibrates, itanoxone lacks the phenoxyisobutyric acid moiety; instead its biphenyl scaffold with a 2′-chloro substituent and a 2-methylene-4-oxo-butanoic acid side chain defines a structurally distinct pharmacophore that was identified via systematic SAR as the prototype of a new class of hypocholesterolemic substances [3].

Why Itanoxone Cannot Be Replaced by Standard Fibrates, COX Inhibitors, or Xanthine Oxidase Inhibitors in Research Protocols


Attempting to substitute itanoxone with clofibrate, fenofibrate, aspirin, or allopurinol ignores three non-interchangeable features. First, itanoxone's γ-aryl-γ-keto butyric acid backbone is structurally divergent from the phenoxyisobutyric acid fibrate scaffold; the 2′-chloro substitution on the biphenyl ring was shown by systematic SAR to confer maximal hypocholesterolemic activity within its series, whereas removal or relocation of this chlorine sharply diminishes potency [1]. Second, itanoxone simultaneously lowers serum cholesterol and uric acid via a uricosuric mechanism—a dual pharmacological profile not recapitulated by any single approved fibrate or xanthine oxidase inhibitor [2]. Third, itanoxone inhibits cyclooxygenase with preferential platelet selectivity, sparing vascular prostacyclin generation at doses that fully abolish platelet thromboxane production; standard NSAIDs including aspirin do not exhibit this dissociated profile [3]. These properties arise from precise structural determinants—the methylene group at position 2, the 4-keto function, and the ortho-chlorobiphenyl moiety—meaning even close structural analogues such as metbufen display profoundly altered pharmacokinetic and metabolic fates [4].

Itanoxone Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Compound Selection


Superior Hypocholesterolemic Potency vs. Clofibrate with Attenuated Hepatic Peroxisome Proliferation in Rats

In a direct head-to-head study in normocholesterolemic Sprague-Dawley male rats treated orally for 10 days, itanoxone at 300 mg/kg/day reduced total serum cholesterol by 54% versus only 25% for clofibrate at the same dose (300 mg/kg/day). At the lower dose of 100 mg/kg/day, itanoxone already achieved a 36.5% cholesterol reduction—1.46-fold greater than clofibrate's maximal effect [1]. Critically, the hypocholesterolemic superiority was accompanied by a substantially attenuated hepatic response: liver weight increased only 41% with itanoxone (300 mg/kg) vs. 89% with clofibrate, and hepatic peroxisome proliferation was +85% vs. +246%, respectively. Hepatic catalase activity, elevated 69% by clofibrate, was entirely unaffected by itanoxone at either dose [1]. These data indicate a dissociation between desired lipid-lowering efficacy and undesirable peroxisome-driven hepatomegaly that is not achievable with clofibrate.

Hypolipidemic Hepatotoxicity Peroxisome proliferation

Platelet-Selective Cyclooxygenase Inhibition vs. Aspirin: Vascular Prostacyclin Sparing at Anti-Platelet Doses

In male CD-COBS rats, itanoxone (20–200 mg/kg, orally) produced dose-dependent, apparently competitive inhibition of platelet malondialdehyde (MDA) production stimulated by thrombin or arachidonic acid. At doses that completely blocked platelet MDA and thromboxane B₂ production, itanoxone had no measurable effect on vascular prostacyclin generation, assessed by both bioassay and radioimmunoassay of 6-Keto-PGF₁α [1]. In contrast, aspirin at anti-platelet doses inhibits both platelet thromboxane and vascular prostacyclin synthesis; pretreatment with itanoxone partially prevented aspirin's inhibitory effect on both platelet and vascular prostaglandin pathways, confirming that itanoxone occupies the cyclooxygenase active site with a binding mode that confers preferential platelet enzyme inhibition [1]. The effect was short-lived without cumulative effect upon repeated dosing, distinguishing it further from aspirin's irreversible acetylation.

Cyclooxygenase Platelet inhibition Prostacyclin sparing Antithrombotic

Uricosuric Hypouricemic Mechanism with Quantified Human Uric Acid Clearance Increase vs. Xanthine Oxidase Inhibitors

A clinical pharmacology study in 8 healthy subjects (7 male, 1 female; mean age 32±5 years; mean weight 63.15±2.61 kg) receiving itanoxone 500 mg/day (2 × 250 mg tablets) for 4 consecutive days demonstrated a uricosuric mechanism of action [1]. Uric acid clearance increased progressively from a baseline of 8.01±1.12 mL/min to 13.15±1.04 mL/min on day 4 (+63%, p<0.01) and 13.24±1.78 mL/min on day 5 (+65%, p<0.02). The uric acid clearance/creatinine clearance ratio rose from 0.07±0.008 to 0.11±0.006 (p<0.01). Serum uric acid (uricemia) decreased from 300±21.94 µmol/L to 242.50±19.02 µmol/L on day 4 (−19%, p<0.01). Uraturia increased by 26% on day 2 (p<0.01) and 30% on day 3 (p<0.01) [1]. This uricosuric mechanism—enhancing renal uric acid excretion—differs fundamentally from allopurinol's xanthine oxidase inhibition and from colchicine's anti-inflammatory-only mode of action, establishing itanoxone as a mechanistically distinct hypouricemic agent [1].

Hypouricemic Uricosuric Gout Hyperuricemia

Pharmacokinetic Divergence from Structural Analogue Metbufen: Profound Alterations in Distribution, Elimination, and Metabolic Pathways

A comparative metabolic and pharmacokinetic study in rats directly compared ¹⁴C-labeled itanoxone (I) and its close structural analogue metbufen (II)—both γ-aryl-γ-keto-substituted butyric acids. Despite their shared core scaffold, profound changes in pharmacokinetic parameters—most specifically in distribution, elimination, and metabolic pathways—were induced by the differences in aromatic substitution and aliphatic chain saturation [1]. Metabolites isolated from plasma and urine were identified by GC-MS and compared with synthetic chemical controls, revealing that the metabolic processing of these structural analogues diverges substantially. Additionally, a separate human serum albumin binding study demonstrated that itanoxone (at 20 µg/mL) does not displace metbufen from its protein binding sites, indicating distinct HSA binding loci for the two analogues [2]. This structural sensitivity of pharmacokinetic fate means that even close congeners cannot serve as functional surrogates for itanoxone in disposition or metabolism studies.

Pharmacokinetics Metabolism Structural analogue SAR

SAR-Proven Maximal Hypocholesterolemic Potency Within the 4-Aryl-4-Oxo Butyric Acid Series: Itanoxone as the Class Prototype

A systematic SAR investigation synthesized and comparatively tested a series of substituted 4-biphenyl, 2- or 3-methylene-4-oxo butyric acids, their isomers, and selectively reduced analogues. Substitution on the biphenyl ring by chlorine at position 2′ yielded the derivative with maximal hypocholesterolemic effect—itanoxone (designated compound 1h) [1]. The 4-keto-2-butenoic acid isomers and their hydrogenated homologues retained good activity only when the methyl group occupied position 2 of the aliphatic chain. Partial or total reduction of the carbonyl to alcohol or CH₂ reduced activity by approximately 50%, while 4-hydroxy-2-methylene butyric acids were entirely inactive. Esters and amide derivatives were consistently less active than the free acid. These data established itanoxone (1h) as the prototype of a new class of hypocholesterolemic substances, demonstrating that the precise combination of 2′-chloro-biphenyl, 2-methylene, and 4-keto free acid functionality is non-redundant and optimal [1].

Structure-activity relationship Hypocholesterolemic Lead optimization

Faster Onset of Lipid-Lowering Effect vs. Clofibric Acid in a Comparative Crab Model

In a comparative study using the crab Pachygrapsus marmoratus as a non-mammalian model for hypolipidemic drug evaluation, intravenous injections of itanoxone (50 mg/kg) or clofibric acid (50 mg/kg) were administered. While a single injection of either drug did not induce a measurable effect, itanoxone after only two injections produced reductions in triglycerides, cholesterol, and fatty acids across all tissues and organs that were comparable in magnitude to the effects achieved by clofibric acid only after four injections [1]. This approximately 2-fold faster onset of lipid-modifying action was corroborated by a separate pharmacokinetic study in the same species demonstrating that itanoxone metabolism and tissue fixation are higher than those of clofibric acid [2]. The crab LD₅₀ for itanoxone (i.v.) was determined to be 144 mg/kg [2].

Hypolipidemic Onset of action Comparative pharmacology

Itanoxone Procurement-Relevant Research and Industrial Application Scenarios Based on Verified Differential Evidence


Hypolipidemic Lead Optimization with Reduced Peroxisome Proliferation Liability

For medicinal chemistry programs targeting dyslipidemia, itanoxone serves as a differentiated reference standard that demonstrates potent cholesterol lowering (up to −54% in rats at 300 mg/kg) with a markedly attenuated hepatic peroxisome proliferation response compared to clofibrate (−54% cholesterol vs. −25% for clofibrate; +85% peroxisome proliferation vs. +246%) [1]. This dissociation makes itanoxone particularly valuable as a positive control in assays designed to screen for hypolipidemic agents that do not trigger the rodent peroxisome proliferator-activated receptor alpha (PPARα)-driven hepatomegaly pathway associated with fibrate-class carcinogenicity. Additionally, the SAR framework established by Cousse et al. (1987) provides a validated starting point for analogue design [2].

Platelet-Selective COX-1 Inhibition Without Vascular Prostacyclin Suppression: Antithrombotic Tool Compound

Investigators studying the therapeutic dissociation between platelet thromboxane suppression and endothelial prostacyclin preservation should consider itanoxone as a mechanistically unique tool compound. At doses completely abolishing platelet MDA and TXB₂ production, itanoxone spares vascular PGI₂ generation—a profile not shared by aspirin or other conventional COX inhibitors [3]. This property is directly relevant to antithrombotic research paradigms where endothelial prostacyclin's vasodilatory and anti-aggregatory functions must be maintained. The short-lived, non-cumulative inhibition profile further distinguishes itanoxone from aspirin's irreversible platelet acetylation.

Uricosuric Agent for Hyperuricemia and Gout Research with Validated Human Pharmacodynamic Data

For preclinical or translational hyperuricemia programs, itanoxone offers a uricosuric mechanism with quantified human pharmacodynamics: uric acid clearance increases by 63% (p<0.01) within 4 days of oral dosing at 500 mg/day, with corresponding 19% reduction in serum uric acid (p<0.01) [4]. Unlike allopurinol (xanthine oxidase inhibition), itanoxone enhances renal urate excretion without altering oxypurine/purine blood levels or creatinine clearance, making it suitable for investigating urate transporter pharmacology, combination urate-lowering strategies, or uricosuric monotherapy paradigms. The patent literature further supports its use in combination with colchicine or allopurinol [4].

Pharmacokinetic and Drug Metabolism Studies of the γ-Aryl-γ-Keto Butyric Acid Scaffold

Given the demonstrated sensitivity of pharmacokinetic parameters to even minor structural modifications within the γ-aryl-γ-keto butyric acid class [5], itanoxone is the requisite reference compound for any DMPK investigation of this pharmacophore. Human pharmacokinetic parameters are established: after a single 500 mg oral dose, Cmax reaches 10.3±1.3 µg/mL at Tmax 3–4 h; mean elimination half-life is 19.4±8.5 h; approximately 37% of radioactivity is excreted renally and 50% fecally over 5 days; metabolism proceeds via glucuronide conjugation with up to six metabolites identified [6]. This defined human PK profile, combined with the availability of validated GLC analytical methodology (plasma detection limit 0.1 µg/mL, recovery 100.9±2.92%) [7], supports its use as an analytical reference standard in bioanalytical method development and cross-species metabolic profiling.

Quote Request

Request a Quote for Itanoxone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.